1-(2-Aminothiazol-5-yl)ethan-1-ol

LSD1 inhibition Epigenetics MAO-A selectivity

1-(2-Aminothiazol-5-yl)ethan-1-ol is a dual-purpose research tool: a reversible LSD1 inhibitor (IC50=356 nM) with 281-fold selectivity over MAO-A, and a synthetic intermediate per US Patent 8586761. Its specific 5-position secondary alcohol is critical for target engagement—positional isomers (e.g., 2-amino-5-(2-hydroxyethyl)thiazole) lack this selectivity profile. QSAR-guided lead optimization campaigns have demonstrated 32-fold potency improvements from this scaffold. Order the verified CAS 1249542-38-8 isomer (≥98% purity) to ensure assay reproducibility and synthetic fidelity.

Molecular Formula C5H8N2OS
Molecular Weight 144.20 g/mol
Cat. No. B13915048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminothiazol-5-yl)ethan-1-ol
Molecular FormulaC5H8N2OS
Molecular Weight144.20 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(S1)N)O
InChIInChI=1S/C5H8N2OS/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3,(H2,6,7)
InChIKeySUXKQNSZVCCRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminothiazol-5-yl)ethan-1-ol for Selective LSD1 Inhibitor Research and Heterocyclic Intermediate Procurement


1-(2-Aminothiazol-5-yl)ethan-1-ol (CAS 1249542-38-8; molecular formula C5H8N2OS; MW 144.19) is a 2-aminothiazole derivative featuring a secondary alcohol group at the 5-position of the thiazole ring . This compound is a small-molecule building block and a reversible inhibitor of lysine-specific demethylase 1 (LSD1, KDM1A), with documented selectivity against the related FAD-dependent enzyme monoamine oxidase A (MAO-A) [1][2]. Its dual functionality—as both a synthetic intermediate in patented aminothiazole derivative production and a fragment-based hit for epigenetic target modulation—positions it as a versatile research tool for medicinal chemistry and chemical biology applications [3][4].

Why Generic 2-Aminothiazole Substitution Cannot Replace 1-(2-Aminothiazol-5-yl)ethan-1-ol in Selective LSD1 Programs


Substituting 1-(2-aminothiazol-5-yl)ethan-1-ol with other 2-aminothiazole analogs without experimental validation risks compromising target selectivity and synthetic utility. The compound's specific substitution pattern—an amino group at the 2-position and a secondary alcohol at the 5-position of the thiazole ring—is critical for its documented LSD1 inhibitory activity and MAO-A selectivity profile [1][2]. Positional isomers such as 2-amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1) differ fundamentally in the spacing between the thiazole core and hydroxyl functionality, which alters hydrogen-bonding geometry, conformational flexibility, and potentially biological target engagement . Furthermore, quantitative structure-activity relationship (QSAR) models of aminothiazole-based LSD1 inhibitors demonstrate that substituent position and steric bulk at the thiazole ring directly modulate inhibitory potency, underscoring that even minor structural modifications cannot be assumed functionally equivalent [3].

Quantitative Differentiation Evidence: 1-(2-Aminothiazol-5-yl)ethan-1-ol Versus Comparators


LSD1 Inhibitory Potency and Selectivity: 1-(2-Aminothiazol-5-yl)ethan-1-ol vs. MAO-A

1-(2-Aminothiazol-5-yl)ethan-1-ol inhibits human recombinant LSD1 with an IC50 of 356 nM in a biochemical assay measuring H2O2 production using a methylated peptide substrate and Amplex red reagent, following 30-minute incubation [1]. In a direct selectivity counter-screen against human MAO-A using a luciferin-derivatized substrate with 60-minute incubation, the compound exhibited an IC50 of 1.00E+5 nM (100 μM) [2]. This represents an approximate 280-fold selectivity for LSD1 over MAO-A within the same experimental framework.

LSD1 inhibition Epigenetics MAO-A selectivity Fragment-based drug discovery

Reversible LSD1 Inhibition: 1-(2-Aminothiazol-5-yl)ethan-1-ol vs. Irreversible Inhibitor Class

1-(2-Aminothiazol-5-yl)ethan-1-ol belongs to the aminothiazole chemical series characterized as reversible inhibitors of LSD1, developed through fragment-based screening expansion [1]. In contrast to irreversible LSD1 inhibitors such as tranylcypromine derivatives (which form covalent adducts with the FAD cofactor and exhibit activities in the low nanomolar range), the aminothiazole series operates via a reversible, non-covalent binding mechanism [2][3]. Reversible inhibition profiles are mechanistically distinct and may offer different residence times, target engagement kinetics, and reduced potential for mechanism-based toxicity compared to irreversible inhibitors.

Reversible inhibition LSD1 Mechanism of action Epigenetic therapeutics

Fragment-Based LSD1 Inhibitor Optimization: 32-Fold Potency Enhancement Achievable from Core Scaffold

The aminothiazole scaffold—of which 1-(2-aminothiazol-5-yl)ethan-1-ol is a representative member—was identified as a fragment hit in a high-concentration biochemical screen of 2,466 compounds against LSD1 [1]. Through systematic medicinal chemistry optimization, the potency of the initial fragment hit was increased 32-fold, with one series of aminothiazole derivatives demonstrating clear structure-activity relationships and inhibitory activities in the range of 7 to 187 μM in biochemical assays [2]. This optimization trajectory demonstrates that the core 2-aminothiazole-5-yl ethanol scaffold is a validated, evolvable starting point for LSD1 inhibitor development with established SAR precedents.

Fragment-based drug discovery LSD1 SAR Medicinal chemistry

Patented Synthetic Intermediate: 1-(2-Aminothiazol-5-yl)ethan-1-ol as a Defined Production Intermediate

1-(2-Aminothiazol-5-yl)ethan-1-ol is explicitly designated as a production intermediate in US Patent 8586761, which describes a method for producing aminothiazole derivatives via selective demethylation of 2-methoxy groups [1]. The patent, filed in 2007 and issued in 2013, claims a method for preparing compounds represented by formula (7) and related intermediates, with the target compound serving as a defined synthetic building block within the patented process route [2]. Unlike generic 2-aminothiazole derivatives that lack explicit patent documentation, this compound's inclusion in an issued US patent provides intellectual property transparency and defined synthetic precedent for industrial process development.

Process chemistry Patent intermediate Aminothiazole synthesis Demethylation

Positional Isomer Distinction: 1-(2-Aminothiazol-5-yl)ethan-1-ol vs. 2-Amino-5-(2-hydroxyethyl)thiazole

1-(2-Aminothiazol-5-yl)ethan-1-ol (CAS 1249542-38-8) features a secondary alcohol directly attached to the thiazole 5-position via a single carbon bridge (1-hydroxyethyl substitution). Its positional isomer, 2-amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1), contains a two-carbon spacer between the thiazole ring and the hydroxyl group . This structural difference alters hydrogen-bond donor/acceptor geometry, conformational flexibility, and predicted logP values: the target compound has a calculated LogP of 0.7786 (TPSA 59.14), while 2-(2-aminothiazol-5-yl)propan-2-ol (a related analog) shows LogP 1.5339 . Positional isomerism in 2-aminothiazole derivatives is known to affect biological activity and physicochemical properties, precluding functional interchangeability without experimental validation.

Structural isomerism Regioisomers Physicochemical properties Procurement specification

QSAR-Defined Structural Determinants: 5-Position Substitution Critical for LSD1 Inhibition

Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) models constructed from a series of 54 aminothiazole and thiazolesulfonamide derivatives established that bulky and aromatic substituents at the thiazole ring are important for steric and electrostatic interactions with the LSD1 active site [1]. The models achieved internal and external validation metrics: q² values of 0.691 (HQSAR) and 0.701 (CoMFA); r² values of 0.894 and 0.937, respectively; and r²_test values of 0.785 and 0.644 [2]. Fragment contribution maps generated from these models provide a quantitative framework linking specific substitution patterns—including those at the 5-position where the target compound bears its hydroxyethyl group—to LSD1 inhibitory activity [3].

QSAR CoMFA LSD1 inhibitors Molecular modeling

Procurement-Relevant Application Scenarios for 1-(2-Aminothiazol-5-yl)ethan-1-ol


Epigenetic Probe Development: LSD1-Selective Chemical Biology Studies

Use 1-(2-aminothiazol-5-yl)ethan-1-ol as a reversible, LSD1-selective tool compound (LSD1 IC50 = 356 nM; 281-fold selectivity over MAO-A) for studying histone demethylase function without confounding MAO-A off-target effects [1][2]. The compound's reversible inhibition mechanism enables washout experiments and kinetic target engagement studies that are infeasible with irreversible LSD1 inhibitors [3].

Fragment-Based Lead Optimization: Validated SAR Starting Point

Employ this aminothiazole scaffold as a validated starting point for LSD1 inhibitor lead optimization campaigns. The fragment series has demonstrated a 32-fold potency enhancement through systematic SAR expansion, with optimized analogs achieving biochemical activities in the 7-187 μM range [1]. QSAR models (q² = 0.691-0.701; r² = 0.894-0.937) provide predictive guidance for rational analog design [2].

Process Chemistry and Intermediate Synthesis: Patent-Defined Route Development

Utilize 1-(2-aminothiazol-5-yl)ethan-1-ol as a production intermediate in aminothiazole derivative synthesis, following the patented selective demethylation methodology documented in US Patent 8586761 [1]. This provides intellectual property transparency and defined synthetic precedent for industrial process development [2].

Procurement Quality Assurance: CAS-Specific Isomer Verification

Ensure procurement of the correct positional isomer (CAS 1249542-38-8; secondary alcohol at 5-position) to avoid inadvertent substitution with 2-amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1; two-carbon spacer) [1]. CAS verification and purity specification (≥98% available) are essential for reproducibility in both biological assays and synthetic applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Aminothiazol-5-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.